4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester
Overview
Description
4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is known for its unique structure, which includes an ethano bridge and a dihydroisoindole core. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the heating of 4,7-dihydro-4,7-ethano-2H-isoindole at 200°C, which induces a retro-Diels–Alder reaction to yield isoindole . This isoindole can then be further reacted to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of high-temperature reactions and specific catalysts may be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like chloroform or hexane, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including benzoporphyrins.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action for 4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the target and context of the interaction .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid ethyl ester: This compound has a similar core structure but lacks the ethano bridge.
4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester: Another similar compound, differing in the degree of hydrogenation and the presence of the ethano bridge.
Uniqueness
4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester is unique due to its ethano bridge, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other isoindole derivatives and contributes to its versatility in various applications.
Properties
IUPAC Name |
ethyl 4-azatricyclo[5.2.2.02,6]undeca-2,5,8-triene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12-11-9-5-3-8(4-6-9)10(11)7-14-12/h3,5,7-9,14H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJOASXMXJOMPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3CCC(C2=CN1)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477836 | |
Record name | 4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200353-88-4 | |
Record name | 4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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